molecular formula C17H18FN7O2S B2476941 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(pyridin-3-ylsulfonyl)piperazine CAS No. 1021227-59-7

1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(pyridin-3-ylsulfonyl)piperazine

Cat. No.: B2476941
CAS No.: 1021227-59-7
M. Wt: 403.44
InChI Key: OQJVFFZFBOXSMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(pyridin-3-ylsulfonyl)piperazine is a complex synthetic compound designed for advanced chemical and pharmacological research. This molecule features a 1,5-disubstituted tetrazole ring system linked through a methylene group to an N-sulfonylpiperazine scaffold. The tetrazole moiety is a well-known bioisostere for carboxylic acids and other functional groups, often employed in medicinal chemistry to enhance metabolic stability, solubility, and binding affinity to biological targets . The incorporation of a 3-fluorophenyl group on the tetrazole nitrogen and a pyridin-3-ylsulfonyl group on the piperazine nitrogen makes this compound a valuable intermediate for constructing more complex molecules or for use in structure-activity relationship (SAR) studies. Piperazine derivatives are prevalent in pharmaceutical research due to their conformational flexibility and ability to interact with a wide range of enzymes and receptors . Compounds with tetrazole and piperazine substructures have been investigated for various biological activities. For instance, tetrazole derivatives have shown potential as antihypertensive agents by interacting with the NO/cGMP pathway to induce vasodilation . Similarly, sulfonamide-containing compounds are frequently explored for their enzyme inhibitory properties. Researchers can utilize this chemical as a key building block in developing novel therapeutic agents, particularly in central nervous system (CNS), cardiovascular, and anti-inflammatory drug discovery programs. It is also suitable for biochemical assay development and as a reference standard in analytical chemistry. This product is intended for research and manufacturing applications only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-4-pyridin-3-ylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN7O2S/c18-14-3-1-4-15(11-14)25-17(20-21-22-25)13-23-7-9-24(10-8-23)28(26,27)16-5-2-6-19-12-16/h1-6,11-12H,7-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQJVFFZFBOXSMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC(=CC=C3)F)S(=O)(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Tetrazole Formation: : The synthesis typically begins with the formation of the tetrazole ring. This involves reacting 3-fluorophenyl azide with an appropriate nitrile compound under acidic conditions, often using a catalyst like copper(I) iodide.

  • Piperazine Synthesis: : The piperazine ring is synthesized separately, often through cyclization reactions involving diamines.

  • Sulfonylation: : Introduction of the sulfonyl group to the pyridine ring can be achieved using pyridine and sulfonyl chloride under mild conditions.

  • Final Assembly: : The compound is then assembled by reacting the tetrazole and piperazine intermediates in the presence of suitable coupling agents like EDC or DCC (1,3-dicyclohexylcarbodiimide).

Industrial Production Methods: Industrial synthesis would employ similar methods but on a larger scale. Continuous flow techniques might be used to optimize the reaction times and yields. Additionally, solvent selection and purification methods are crucial for ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

  • Substitution: : The fluorine atom in the phenyl ring can undergo nucleophilic substitution reactions.

  • Oxidation/Reduction: : The sulfonyl group and piperazine ring can participate in oxidation and reduction reactions, respectively.

  • Coupling Reactions: : Formation of complex structures involving multiple functional groups.

Common Reagents and Conditions:

  • Oxidation: : Agents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : Reagents like alkoxides or amines for nucleophilic substitution.

Major Products Formed:

  • From substitution reactions, products would vary depending on the nucleophile used.

  • Oxidation of piperazine may lead to the formation of N-oxides.

  • Reduction of the sulfonyl group could result in thiol derivatives.

Scientific Research Applications

Chemistry: : This compound's versatility in forming various derivatives makes it valuable in synthetic organic chemistry for creating complex molecules.

Biology: : Its structural components suggest potential as a bioactive compound, possibly interacting with specific proteins or enzymes.

Medicine: : As a candidate for drug development, it might exhibit pharmacological activity against specific targets like enzymes or receptors, given the functional groups present.

Industry: : In materials science, its derivatives could be explored for applications in designing new materials with unique properties.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors through hydrogen bonding, van der Waals forces, and hydrophobic interactions. The tetrazole and sulfonyl groups might play crucial roles in binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Core

Compound A : 1-((1-(4-Methoxyphenyl)-1H-Tetrazol-5-yl)Methyl)-4-(Methylsulfonyl)Piperazine ()
  • Differences :
    • Tetrazole substituent : 4-Methoxyphenyl (electron-donating) vs. 3-fluorophenyl (electron-withdrawing).
    • Sulfonyl group : Methylsulfonyl (simpler alkyl) vs. pyridin-3-ylsulfonyl (aromatic, bulky).
  • 3-Fluorophenyl may improve metabolic stability over 4-methoxyphenyl due to reduced oxidative demethylation risk .
Compound B : 1-{1-(4-Fluorobenzyl)-1H-Tetrazol-5-ylMethyl}-4-Methylpiperazine ()
  • Differences :
    • Tetrazole substituent : 4-Fluorobenzyl + 4-methylphenyl vs. 3-fluorophenyl.
    • Piperazine substituent : Methyl group vs. pyridinylsulfonyl.
  • Bulky substituents (e.g., 4-methylphenyl) may reduce membrane permeability.

Analogues with Alternative Heterocycles

Compound C : 1-((3-(Trifluoromethyl)-1H-Pyrazol-4-yl)Methyl)Piperazine ()
  • Differences :
    • Heterocycle : Pyrazole (5-membered, two N-atoms) vs. tetrazole (5-membered, four N-atoms).
    • Substituent : Trifluoromethyl (strongly electron-withdrawing) vs. 3-fluorophenyl.
  • Impact :
    • Tetrazoles exhibit higher acidity (pKa ~4–5) compared to pyrazoles (pKa ~10–12), influencing ionization under physiological conditions .
    • Trifluoromethyl groups enhance lipophilicity and metabolic resistance .

Sulfonamide and Sulfonyl Derivatives

Compound D : 1-(2-Methoxyphenyl)-4-{[1-(2-Nitrobenzyl)Piperidin-4-yl]Methyl}Piperazine ()
  • Differences :
    • Core structure : Piperidine vs. piperazine.
    • Functional groups : Nitrobenzyl and methoxyphenyl vs. tetrazole and pyridinylsulfonyl.
  • Impact :
    • Piperazine derivatives generally exhibit higher solubility than piperidines due to increased polarity .
    • Sulfonyl groups (as in the target compound) improve binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) compared to nitro groups .

Physicochemical and Pharmacological Comparisons

Physical Properties

Property Target Compound Compound A () Compound C ()
Molecular Weight ~434.4 g/mol ~365.4 g/mol ~247.3 g/mol
Melting Point Not reported Not reported Not reported
Solubility (Predicted) Moderate (polar sulfonyl) Low (methylsulfonyl) High (trifluoromethyl)

Biological Activity

The compound 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(pyridin-3-ylsulfonyl)piperazine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structural features, including a tetrazole ring and piperazine moiety, suggest diverse pharmacological properties. This article delves into the biological activity of this compound, supported by various research findings and data.

Chemical Structure and Properties

The molecular formula of the compound is C18H18F2N6O2SC_{18}H_{18}F_{2}N_{6}O_{2}S with a molecular weight of approximately 420.44 g/mol. The structure includes a 3-fluorophenyl group, a tetrazole ring, and a pyridin-3-ylsulfonyl piperazine unit, which contribute to its potential biological interactions.

PropertyValue
Molecular FormulaC₁₈H₁₈F₂N₆O₂S
Molecular Weight420.44 g/mol
Purity≥ 95%

Biological Activity Overview

The biological activities of this compound have been explored in various studies, focusing primarily on its antimicrobial , antiproliferative , and anticonvulsant properties.

Antimicrobial Activity

Research indicates that compounds containing tetrazole and piperazine moieties often exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate effective inhibition against various bacterial strains. The presence of the fluorine atom in the 3-fluorophenyl group may enhance the lipophilicity and membrane permeability of the compound, potentially increasing its antimicrobial efficacy.

Antiproliferative Effects

In vitro studies have assessed the antiproliferative effects of related compounds on cancer cell lines. For example, derivatives with similar structural characteristics have shown IC50 values in the micromolar range against various cancer cell lines, indicating their potential as anticancer agents. The mechanism often involves interference with cellular signaling pathways or induction of apoptosis.

Anticonvulsant Activity

The anticonvulsant properties of piperazine derivatives have been documented extensively. In particular, compounds with tetrazole rings have been evaluated for their ability to modulate neurotransmitter systems involved in seizure activity. Preliminary data suggest that this compound may exhibit anticonvulsant effects, although further detailed studies are necessary to confirm these findings.

Case Studies and Research Findings

Several studies have provided insights into the biological activities of similar compounds:

  • Antimicrobial Studies : A study evaluated various piperazine derivatives for their antibacterial activity against Gram-positive and Gram-negative bacteria. Compounds with similar structures showed minimum inhibitory concentrations (MIC) ranging from 31.25 µg/mL to over 100 µg/mL depending on the bacterial strain tested .
  • Cytotoxicity Assessments : In a recent investigation involving pyridazinone derivatives, cytotoxic effects were measured using L929 fibroblast cells. While some derivatives exhibited significant cytotoxicity at higher concentrations (IC50 values around 27 µM), it remains essential to evaluate the safety profile of any new compounds derived from this class .
  • Anticonvulsant Testing : A related study highlighted the anticonvulsant potential of several piperazine-based compounds, demonstrating varying degrees of efficacy in seizure models . The specific mechanisms were attributed to modulation of GABAergic signaling pathways.

Q & A

Basic: What are the key considerations in designing a synthetic route for this compound?

The synthesis typically involves multi-step reactions, including:

  • Tetrazole ring formation : Reacting 3-fluorophenylhydrazine with sodium azide under controlled conditions .
  • Piperazine functionalization : Introducing the pyridin-3-ylsulfonyl group via nucleophilic substitution or coupling reactions .
  • Final coupling : Using a methyl linker to connect the tetrazole and piperazine moieties under basic conditions .
    Critical parameters include temperature control (e.g., 60–80°C for azide cyclization), solvent choice (DMF or THF for polar intermediates), and reaction time optimization (monitored via TLC/HPLC) . Analytical validation by 1^1H/13^13C NMR and mass spectrometry is essential to confirm intermediates and final product purity .

Basic: Which analytical techniques are most reliable for confirming structural integrity?

  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR resolves aromatic protons (δ 7.0–8.5 ppm for fluorophenyl/pyridine groups) and piperazine methylene signals (δ 2.5–3.5 ppm) . 19^19F NMR confirms fluorine substitution patterns .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+^+ for C17_{17}H16_{16}F1_{1}N7_{7}O2_{2}S: 434.1092) .
  • HPLC-PDA : Assesses purity (>95% by area normalization) and detects byproducts from incomplete coupling .

Advanced: How can reaction yields be optimized during scale-up synthesis?

  • Solvent Optimization : Replace DMF with acetonitrile or dichloromethane to reduce side reactions (e.g., amide formation) .
  • Catalyst Screening : Use Cu(I) catalysts for click chemistry steps (e.g., tetrazole-alkyne cycloaddition) to improve regioselectivity .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 2 hours for piperazine sulfonylation) while maintaining >90% yield .
  • In Situ Monitoring : Implement FTIR to track sulfonyl group incorporation (peak ~1350 cm1^{-1}) and adjust reagent stoichiometry dynamically .

Advanced: How should researchers address contradictory bioactivity data in enzyme inhibition assays?

Discrepancies may arise from:

  • Assay Conditions : Variations in buffer pH (optimal range: 7.4–7.8 for kinase assays) or ATP concentration (e.g., 10 µM vs. 100 µM) alter IC50_{50} values .
  • Metabolic Stability : Check for time-dependent degradation (e.g., via LC-MS stability studies in liver microsomes) .
  • Structural Analogues : Compare with piperazine derivatives like 1-(3-chlorophenyl)piperazine to assess fluorophenyl’s electronic effects on target binding .
  • Positive Controls : Include reference inhibitors (e.g., staurosporine for kinase assays) to validate assay sensitivity .

Basic: What are the solubility challenges, and how can they be mitigated for in vitro studies?

  • Solubility Profile : The compound is poorly soluble in aqueous buffers (<10 µM) due to hydrophobic fluorophenyl and tetrazole groups .
  • Strategies :
    • Use co-solvents like DMSO (≤1% v/v) or β-cyclodextrin (10 mM) without disrupting cell membranes .
    • Prepare hydrochloride salts via HCl gas treatment to enhance aqueous solubility (>100 µM) .
    • Optimize formulation for in vivo studies using PEG-400 or Tween-80 .

Advanced: What computational methods predict binding modes to biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs. Key residues (e.g., ATP-binding lysine in kinases) should show hydrogen bonding with the sulfonyl group .
  • MD Simulations : Run 100-ns trajectories to assess piperazine flexibility and fluorophenyl’s role in hydrophobic pocket stabilization .
  • QSAR Models : Correlate substituent electronegativity (e.g., fluorine vs. chlorine) with IC50_{50} trends across analogues .

Basic: What safety precautions are required during handling?

  • Toxicity Data : Limited acute toxicity reported, but tetrazoles may release hydrazoic acid under acidic conditions. Use fume hoods and pH-neutral buffers .
  • Storage : Store at –20°C under nitrogen to prevent oxidation of the sulfonyl group .
  • Waste Disposal : Quench azide intermediates with NaNO2_2/acetic acid before disposal .

Advanced: How can researchers validate target engagement in cellular models?

  • CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of the target protein (e.g., PI3Kγ) upon compound treatment .
  • BRET/FRET Assays : Use luciferase-tagged receptors to quantify real-time binding kinetics (Kd_d < 100 nM expected) .
  • Knockout Models : Compare activity in wild-type vs. CRISPR-edited cells (e.g., PI3Kγ-KO) to confirm target specificity .

Basic: What are the compound’s stability profiles under varying pH and temperature?

  • pH Stability : Degrades rapidly at pH < 3 (half-life < 1 hour) due to tetrazole ring protonation. Stable at pH 5–8 (half-life > 48 hours) .
  • Thermal Stability : Decomposes above 150°C (DSC data). Store at 4°C for long-term stability .
  • Light Sensitivity : Protect from UV light to prevent sulfonyl group oxidation .

Advanced: How to resolve spectral overlaps in NMR characterization?

  • 2D NMR Techniques : Use HSQC to distinguish overlapping piperazine signals (e.g., δ 2.8–3.2 ppm) and NOESY to confirm spatial proximity of fluorophenyl/pyridine groups .
  • Isotopic Labeling : Synthesize 15^15N-labeled piperazine to simplify assignment via 1^1H-15^15N HMBC .
  • Dynamic NMR : Analyze variable-temperature 1^1H NMR to resolve rotameric equilibria in the sulfonyl-piperazine linkage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.